![molecular formula C12H16N2O B2566349 4-(1-Cyclopropylethoxy)-5H,6H,7H-Cyclopenta[d]pyrimidin CAS No. 2199572-83-1](/img/structure/B2566349.png)
4-(1-Cyclopropylethoxy)-5H,6H,7H-Cyclopenta[d]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Cyclopropylethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a cyclopropylethoxy group attached to the pyrimidine ring, which imparts unique chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
4-(1-Cyclopropylethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings
Wirkmechanismus
Target of Action
It is known that pyrimidine derivatives often target protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives often exert their anticancer potential through inhibiting protein kinases . The compound’s interaction with its targets and any resulting changes would need further investigation.
Biochemical Pathways
It is known that pyrimidine derivatives often impact purine and pyrimidine salvage pathways . The downstream effects of these pathways would need further investigation.
Pharmacokinetics
The intracellular activation involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate .
Result of Action
It is known that pyrimidine derivatives often show significantly enhanced anticancer activities against targeted receptor proteins .
Action Environment
It is known that the action of pyrimidine derivatives can be influenced by various factors such as ph, temperature, and the presence of other molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-cyclopropylethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of cyclopropyl ethyl ether with a suitable pyrimidine precursor in the presence of a strong base can lead to the formation of the desired compound. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Cyclopropylethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Cyclopropylethoxy)-2-methylpyrimidine: Similar in structure but with a methyl group at the 2-position.
Thienopyrimidine derivatives: These compounds have a sulfur atom in place of one of the nitrogen atoms in the pyrimidine ring and exhibit different biological activities.
Uniqueness
4-(1-Cyclopropylethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylethoxy group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
4-(1-cyclopropylethoxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8(9-5-6-9)15-12-10-3-2-4-11(10)13-7-14-12/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENPREPNALTYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=NC=NC3=C2CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

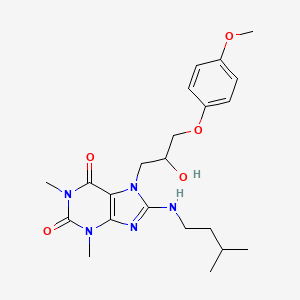
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2566272.png)
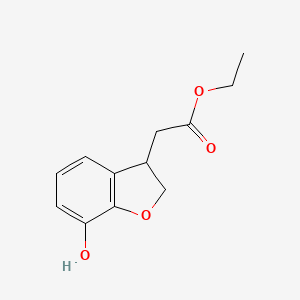
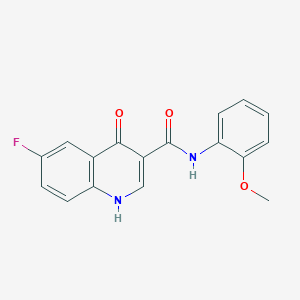
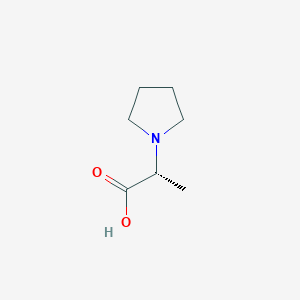
![{2-[(2,4-Dichlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B2566276.png)
![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2566277.png)
![1-(9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol](/img/structure/B2566279.png)
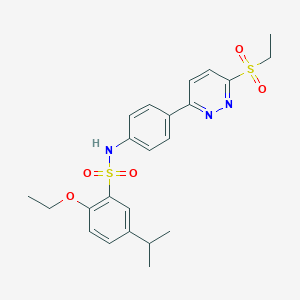
![(E)-4-(Dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2566281.png)
![piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-5-yl]methanone](/img/structure/B2566285.png)
![ethyl 2-(2-{[4-(4-bromophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2566288.png)
![2-[(2-Fluorophenyl)sulfanyl]acetohydrazide](/img/structure/B2566289.png)
